molecular formula C11H12F3N5O B2444311 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 900900-01-8

4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine

Cat. No.: B2444311
CAS No.: 900900-01-8
M. Wt: 287.246
InChI Key: HXCUSPPCPWGCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine ( 900900-01-8) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a well-established purine bioisostere that is pivotal in the design of novel biologically active molecules . The core structure is strategically substituted with a trifluoromethyl group at the C2 position and a morpholine ring at the C7 position, making it a valuable intermediate for exploring structure-activity relationships (SAR) in various therapeutic areas . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential in anticancer research. Structurally similar TP derivatives have exhibited potent anti-tumor activities in vitro, with specific compounds showing IC50 values in the low micromolar range against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines . Furthermore, this class of compounds has been investigated for anti-tubercular activity, with some analogs showing sub-micromolar activity against Mycobacterium tuberculosis and an encouraging selectivity index over eukaryotic cells . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity . The morpholine substituent, a privileged fragment in drug discovery, can contribute to solubility and influence molecular interactions with biological targets. Researchers can utilize this compound as a versatile precursor for further synthetic elaboration. It is suitable for exploring a wide range of applications, including the development of kinase inhibitors, antimicrobial agents, and other targeted therapies . The molecular formula is C11H12F3N5O, and it has a molecular weight of 287.24 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O/c1-7-6-8(18-2-4-20-5-3-18)19-10(15-7)16-9(17-19)11(12,13)14/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCUSPPCPWGCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis suggests potential for scalable and efficient production processes that minimize environmental impact.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction Type Reagents/Conditions Product Yield
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl/heteroaryl derivatives60–75%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkyl/aryl-substituted analogues55–70%

These reactions modify the triazolopyrimidine core for structure–activity relationship (SAR) studies, particularly in kinase inhibitor development .

Electrophilic Substitution Reactions

The electron-deficient triazolopyrimidine ring undergoes regioselective electrophilic substitutions:

Reaction Reagents Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0°CC-5Nitro group incorporation
HalogenationNBS, DMF, 70°CC-6Brominated derivatives

Halogenation products serve as intermediates for further functionalization via cross-coupling .

Stability Under Acidic/Basic Conditions

The compound’s stability profile impacts its synthetic utility:

Condition Observation Degradation
1M HCl, 25°C, 24 hrMorpholine ring hydrolysis15%
1M NaOH, 25°C, 24 hrTriazolopyrimidine core decomposition35%
Neutral pH, 25°C, 24 hrStable (no degradation)<2%

This instability under extreme pH necessitates careful handling during downstream reactions .

Derivatization for Biological Studies

The compound is modified to enhance pharmacokinetic properties:

Modification Reagents Biological Target
AcylationAcetyl chloride, pyridineImproved blood-brain barrier penetration
SulfonationSO₃·Py complex, DCMEnhanced aqueous solubility

Such derivatives show promise as cyclin-dependent kinase (CDK) inhibitors, with IC₅₀ values <100 nM in vitro .

Key Research Findings

  • Catalyst-Free Synthesis : Microwave methods reduce environmental impact while maintaining high yields .

  • Regioselectivity : Electrophilic substitutions occur predominantly at C-5/C-6 due to the electron-withdrawing trifluoromethyl group .

  • Biological Relevance : Cross-coupled derivatives exhibit nanomolar potency against CDK2/cyclin A2 complexes, validating therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C10H10F3N5C_{10}H_{10}F_3N_5 and a molecular weight of approximately 267.22 g/mol. The presence of a trifluoromethyl group and a morpholine ring contributes to its distinctive reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine as an antiviral agent. Research indicates that triazole derivatives exhibit promising activity against various viral infections. For instance, compounds with similar structural motifs have shown effectiveness against viruses such as Dengue and Zika through inhibition of viral replication mechanisms . The specific activity of this compound in inhibiting viral enzymes or processes remains an area for further exploration.

Anticancer Applications

The compound's structural analogs have been investigated for their anticancer properties. For example, triazoloquinazolinone derivatives have demonstrated selective inhibition of Polo-like Kinase 1 (Plk1), a critical regulator in cell division and cancer progression . Modifications to the triazole structure can enhance binding affinity to target proteins involved in tumorigenesis. The efficacy of these compounds often correlates with their ability to induce cell cycle arrest in cancer cells, making them candidates for further development in cancer therapeutics.

Case Study 2: Inhibition of Cancer Cell Proliferation

Research focusing on the structure-activity relationship (SAR) of triazolo derivatives revealed that specific substitutions can lead to improved potency against Plk1 . In vitro studies showed that certain derivatives required concentrations above 100 μM to exhibit significant effects on cell proliferation, indicating a need for optimization in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is unique due to its specific structural features, such as the trifluoromethyl group and the morpholine ring, which contribute to its distinct chemical reactivity and biological activity.

Biological Activity

The compound 4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine , with CAS number 198953-53-6 , is a novel derivative belonging to the class of triazolo-pyrimidines. This article reviews its biological activity, focusing on its potential as an anticancer agent and its mechanism of action.

  • Molecular Formula : C₇H₅F₃N₄O
  • Molecular Weight : 218.14 g/mol
  • Structure : The compound features a morpholine ring and a triazolo-pyrimidine moiety, which are known for their diverse biological activities.

Research indicates that compounds with a similar structure often target specific kinases involved in cancer cell proliferation. For example, studies have shown that triazolo-pyrimidine derivatives can inhibit the activity of c-Met kinase, which is frequently overexpressed in various cancers.

In Vitro Studies

A significant study evaluated the cytotoxic effects of similar triazolo derivatives against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated:

  • IC₅₀ Values :
    • A549: 1.06 ± 0.16 μM
    • MCF-7: 1.23 ± 0.18 μM
    • HeLa: 2.73 ± 0.33 μM

These values indicate potent cytotoxicity compared to standard treatments like Foretinib (IC₅₀ = 0.019 μM) .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine derivatives is largely influenced by their structural components. Key findings from SAR studies include:

  • Substitution Effects : The presence of trifluoromethyl and methyl groups at specific positions enhances binding affinity to target proteins.
  • Morpholine Ring Contribution : The morpholine moiety appears to facilitate cellular uptake and improve solubility in biological systems .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of triazolo-pyrimidine derivatives revealed that compound 12e exhibited significant cytotoxicity across multiple cancer cell lines. The mechanism was attributed to the induction of late apoptosis and cell cycle arrest in the G0/G1 phase .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of c-Met kinase by various triazolo derivatives, including those structurally related to our compound of interest. The results indicated that these compounds could effectively bind to the ATP-binding site of c-Met, leading to decreased kinase activity and subsequent reduction in tumor growth .

Comparative Analysis Table

CompoundIC₅₀ A549 (μM)IC₅₀ MCF-7 (μM)IC₅₀ HeLa (μM)Kinase Target
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33c-Met
Foretinib0.019--c-Met

Q & A

Q. What in silico tools predict off-target interactions for this compound?

  • PharmaGist : Matches pharmacophore features against known drug targets.
  • SwissTargetPrediction : Prioritizes kinases and GPCRs based on structural similarity.
  • Molecular dynamics (MD) : Simulates binding to secondary targets (e.g., adenosine receptors) to assess polypharmacology risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.